molecular formula C5H9N2+ B1194174 1,3-Dimethylimidazolium CAS No. 45470-32-4

1,3-Dimethylimidazolium

Cat. No.: B1194174
CAS No.: 45470-32-4
M. Wt: 97.14 g/mol
InChI Key: HVVRUQBMAZRKPJ-UHFFFAOYSA-N
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Description

1,3-Dimethylimidazolium is an organic compound belonging to the class of imidazolium salts. It is characterized by the presence of two methyl groups attached to the nitrogen atoms in the imidazole ring. This compound is known for its stability and unique properties, making it a valuable component in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylimidazolium can be synthesized through several methods. One common approach involves the alkylation of imidazole with methyl iodide or methyl sulfate. The reaction typically occurs in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction conditions include heating the mixture to a temperature of around 60-80°C for several hours to ensure complete alkylation .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylimidazolium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various imidazolium salts, imidazole derivatives, and substituted imidazolium compounds .

Mechanism of Action

The mechanism of action of 1,3-dimethylimidazolium involves its interaction with molecular targets through ionic and hydrogen bonding. In catalytic processes, it acts as a Lewis acid, facilitating the formation of intermediates and transition states. In biological systems, it can stabilize protein structures by forming hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-methylimidazolium
  • 1-Ethyl-3-methylimidazolium
  • 1,2-Dimethylimidazolium

Uniqueness

1,3-Dimethylimidazolium is unique due to its symmetrical structure, which imparts stability and specific reactivity patterns. Compared to other imidazolium salts, it has a higher thermal stability and a lower melting point, making it suitable for a broader range of applications .

Properties

IUPAC Name

1,3-dimethylimidazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N2/c1-6-3-4-7(2)5-6/h3-5H,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVRUQBMAZRKPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C[N+](=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048095
Record name 1,3-Dimethyl-1H-imidazol-3-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45470-32-4
Record name 1,3-Dimethyl-1H-imidazol-3-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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